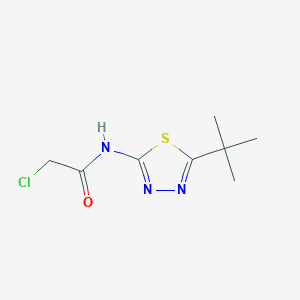

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Wirkmechanismus

Target of Action

The primary target of N-(5-tert-Butyl-[1,3,4]thiadiazol-2-yl)-2-chloro-acetamide, also known as Glybuzole , is the β-pancreatic cells . These cells play a crucial role in the regulation of blood glucose levels by producing insulin, a hormone that helps cells absorb glucose from the bloodstream.

Mode of Action

Glybuzole belongs to the class of drugs known as sulfonylureas . It interacts with its targets by binding to specific receptors on β-pancreatic cells . This binding blocks the ATP-dependent channels for potassium ions, stopping the flow of these ions into the cell . As a result, the cell membrane becomes depolarized, leading to an influx of calcium ions . The increased intracellular calcium concentration triggers the contraction of actomyosin filaments, which are responsible for the exocytosis of insulin .

Biochemical Pathways

The increased secretion of insulin leads to a decrease in blood glucose levels . Insulin promotes the uptake of glucose into cells, particularly muscle and fat cells, and inhibits the production of glucose by the liver. This process is part of the complex biochemical pathway of glucose metabolism, which is crucial for maintaining energy balance in the body.

Result of Action

The primary result of Glybuzole’s action is the reduction of blood glucose levels . By stimulating the secretion of insulin, it helps cells absorb glucose from the bloodstream, thereby lowering blood glucose levels. This makes Glybuzole an effective treatment for type 2 diabetes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide typically involves the reaction of 5-tert-butyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Hydrolysis: Aqueous solutions of acids or bases.

Major Products Formed

The major products formed from these reactions include substituted thiadiazole derivatives, oxidized or reduced thiadiazole compounds, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.

Medicine: Explored for its potential as a therapeutic agent. Thiadiazole derivatives have been studied for their anticancer, anti-inflammatory, and antiviral activities.

Industry: Used in the development of corrosion inhibitors and as additives in lubricants and polymers.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glybuzole: A hypoglycemic agent with a similar thiadiazole structure.

2-Amino-5-tert-butyl-1,3,4-thiadiazole: A related thiadiazole derivative with different functional groups.

2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Another thiadiazole derivative with potential biological activities.

Uniqueness

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity The presence of the chloroacetamide group allows for various substitution reactions, making it a versatile intermediate in organic synthesis

Biologische Aktivität

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

- IUPAC Name : this compound

- Molecular Formula : C9H13ClN2OS

- Molecular Weight : 232.73 g/mol

- CAS Number : 908509-16-0

Anticancer Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. This compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 12.5 |

| MCF-7 (Breast) | 15.0 |

| A549 (Lung) | 10.0 |

| U87 MG (Glioblastoma) | 11.0 |

These results indicate that the compound possesses potent antiproliferative effects, particularly against lung and colon cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have revealed its effectiveness against several pathogenic bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Studies have indicated that the compound exhibits anti-inflammatory properties through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation where treatment with the compound resulted in a significant reduction in edema and inflammatory markers .

The biological activity of this compound is thought to involve multiple mechanisms:

- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.

- Inhibition of Signaling Pathways : It inhibits key signaling pathways involved in cell proliferation and survival, including PI3K/Akt and MAPK pathways.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment with this compound, contributing to its cytotoxic effects on cancer cells .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Case Study in Breast Cancer : In a study involving MCF-7 xenograft models, administration of the compound significantly reduced tumor size compared to control groups. Histological analysis revealed increased apoptosis rates within tumor tissues.

- Case Study in Bacterial Infections : In a murine model infected with Staphylococcus aureus, treatment with the compound led to a marked decrease in bacterial load and improved survival rates compared to untreated controls .

Eigenschaften

IUPAC Name |

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-8(2,3)6-11-12-7(14-6)10-5(13)4-9/h4H2,1-3H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFUIOYVGOURCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(S1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.